1-(1-Naphthyl)piperazine

Catalog No.
S593118
CAS No.
57536-86-4
M.F
C14H16N2
M. Wt
212.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-Naphthyl)piperazine

CAS Number

57536-86-4

Product Name

1-(1-Naphthyl)piperazine

IUPAC Name

1-naphthalen-1-ylpiperazine

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

InChI

InChI=1S/C14H16N2/c1-2-6-13-12(4-1)5-3-7-14(13)16-10-8-15-9-11-16/h1-7,15H,8-11H2

InChI Key

VNICFCQJUVFULD-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=CC=CC3=CC=CC=C32

Synonyms

1-(1-naphthyl)piperazine, 1-naphthylpiperazine

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=CC=CC=C32

Background

-Naphthylpiperazine (1-NP) is a chemical compound belonging to the class of piperazines. It is a white crystalline solid with a slight odor. 1-NP has been the subject of scientific research due to its potential interactions with certain neurotransmitter systems in the brain.

Neurochemical Effects

Studies have investigated the effects of 1-NP on various neurotransmitters, including:

  • Serotonin (5-HT)

    1-NP may interact with the 5-HT1A receptor, a subtype of serotonin receptor. Studies in rats suggest that 1-NP may increase extracellular levels of norepinephrine, another neurotransmitter, possibly through its interaction with 5-HT1A receptors. Source: A study published in "Progress in Neuro-Psychopharmacology & Biological Psychiatry":

  • Dopamine (DA)

    Research suggests that 1-NP may decrease dopamine levels in the brain of rats. Source: A study published in "Progress in Neuro-Psychopharmacology & Biological Psychiatry":

Behavioral Effects

Studies have also explored the potential behavioral effects of 1-NP in animal models:

  • Locomotor activity: Research suggests that 1-NP may increase locomotor activity in rats, possibly due to its effects on neurotransmitter systems. Source: A study published in "Progress in Neuro-Psychopharmacology & Biological Psychiatry":

1-(1-Naphthyl)piperazine, also known as 1-NP, is a chemical compound classified as a phenylpiperazine derivative. Its molecular formula is C₁₄H₁₆N₂, with a molar mass of approximately 212.296 g/mol. The compound is notable for its mixed serotonergic activity, acting as a non-selective agent that engages various serotonin receptors, including partial agonism at the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F receptors, while antagonizing the 5-HT2A, 5-HT2B, and 5-HT2C receptors . This unique interaction profile positions 1-(1-Naphthyl)piperazine as a significant compound in pharmacological research.

1-NP acts as a non-selective ligand for various serotonin (5-HT) receptors in the brain. It exhibits partial agonism at 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F receptors, while antagonizing 5-HT2A, 5-HT2B, and 5-HT2C receptors []. Additionally, it has high affinity for other serotonin receptor subtypes like 5-HT3, 5-HT5A, 5-HT6, and 5-HT7, and may interact with 5-HT4 and the serotonin transporter (SERT) as well []. This complex interaction with multiple receptor subtypes makes it challenging to pinpoint a precise mechanism of action. However, studies suggest that the anxiolytic (anti-anxiety) and behavioral effects observed in animals likely stem from its antagonism of the 5-HT2C receptor [].

The chemical behavior of 1-(1-Naphthyl)piperazine allows it to participate in various reactions typical of piperazine derivatives. It can undergo:

  • Alkylation: Reacting with alkyl halides to form N-alkyl derivatives.
  • Acylation: Involving acyl chlorides or anhydrides to produce N-acyl derivatives.
  • Hydrochloride Formation: The hydrochloride salt of 1-(1-Naphthyl)piperazine can be formed for improved solubility and stability in biological assays .

1-(1-Naphthyl)piperazine exhibits diverse biological activities due to its interaction with serotonin receptors. Research indicates that it can produce effects such as:

  • Anxiolytic-like properties: Demonstrated in animal models where it reduces anxiety-related behaviors .
  • Hyperphagia and hyperactivity: Likely mediated through its action on the serotonin system, particularly via antagonism at the 5-HT2C receptor .
  • Potential therapeutic roles: As a ligand for serotonin receptors, it may contribute to the development of treatments for mood disorders and other psychiatric conditions.

The synthesis of 1-(1-Naphthyl)piperazine typically involves:

  • Formation of Naphthylamine: Starting from naphthalene derivatives through nitration and subsequent reduction processes.
  • Piperazine Ring Formation: Reacting naphthylamine with piperazine under suitable conditions (e.g., heating or using catalysts) to yield the desired product.
  • Purification: Employing techniques such as recrystallization or chromatography to isolate pure 1-(1-Naphthyl)piperazine .

The applications of 1-(1-Naphthyl)piperazine span several fields:

  • Pharmaceutical Research: As a lead compound in developing new drugs targeting serotonin receptors.
  • Neuroscience Studies: Utilized in research exploring the role of serotonin in mood regulation and anxiety disorders.
  • Chemical Biology: Serves as a tool compound for studying receptor-binding dynamics and pharmacodynamics.

Studies focusing on the interactions of 1-(1-Naphthyl)piperazine with serotonin receptors have revealed:

  • Binding Affinity: High affinity for various serotonin receptor subtypes, particularly the 5-HT6 receptor, indicating potential for treating cognitive deficits associated with neurodegenerative diseases .
  • Synergistic Effects: Investigations into its combination with other compounds suggest enhanced efficacy in modulating serotonergic pathways .

Several compounds share structural or functional similarities with 1-(1-Naphthyl)piperazine. Here are some notable examples:

Compound NameStructure TypeUnique Features
PhenylpiperazinePiperazine derivativeActs primarily as an antagonist at serotonin receptors.
BenzylpiperazinePiperazine derivativeKnown for stimulant effects; interacts differently with dopamine receptors.
N-MethylpiperazinePiperazine derivativeExhibits different pharmacological profiles; less selective for serotonin receptors.
TrifluoromethylphenylpiperazinePiperazine derivativeEnhanced potency at certain serotonin receptor subtypes due to electron-withdrawing effects.

Uniqueness of 1-(1-Naphthyl)piperazine

What distinguishes 1-(1-Naphthyl)piperazine from these compounds is its broad receptor activity profile and specific interactions that may lead to unique anxiolytic effects without significant side effects associated with other piperazines. Its potential as a therapeutic agent in treating mood disorders highlights its significance in ongoing research efforts.

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

212.131348519 g/mol

Monoisotopic Mass

212.131348519 g/mol

Heavy Atom Count

16

UNII

FJ7MR37A24

Wikipedia

1-naphthylpiperazine

Dates

Modify: 2023-08-15

Cytotoxic effect of the serotonergic drug 1-(1-Naphthyl)piperazine against melanoma cells

Ana Catarina Menezes, Manuela Carvalheiro, José Miguel P Ferreira de Oliveira, Andreia Ascenso, Helena Oliveira
PMID: 29155207   DOI: 10.1016/j.tiv.2017.11.011

Abstract

1-(1-Naphthyl)piperazine (1-NPZ) is a serotonergic derivative of quipazine acting both as antagonist and agonist of different serotonin receptors, with promising results for the management of skin cancer. In this work, we studied the effect of 1-NPZ on human MNT-1 melanoma cells by evaluating its effects on cell viability, ability to form colonies, cell cycle dynamics, reactive oxygen species (ROS) production and apoptosis. Treatment of MNT-1 cells with 1-NPZ for 24h decreased cell viability and induced apoptosis in a dose-dependent manner. Activity against melanoma was confirmed with a different melanoma cell line, SK-MEL-28. Simultaneously, 1-NPZ affected cell cycle progression by mediating a S-phase delay. Higher levels of ROS were also detected in MNT-1 cells after treatment with 1-NPZ. Furthermore, 1-NPZ significantly increased the expression of cyclooxygenase-2 in MNT-1 cells. These findings suggest that 1-NPZ pretreatment is able to induce oxidative stress, and consequently apoptotic cell death in melanoma cells. In conclusion, this study demonstrates the cytotoxic and genotoxic potential of 1-NPZ against melanoma cells.


Development and characterization of novel 1-(1-Naphthyl)piperazine-loaded lipid vesicles for prevention of UV-induced skin inflammation

Ana Catarina Menezes, Patrícia Mazureki Campos, Carla Euletério, Sandra Simões, Fabíola Silva Garcia Praça, Maria Vitória Lopes Badra Bentley, Andreia Ascenso
PMID: 27131752   DOI: 10.1016/j.ejpb.2016.04.023

Abstract

1-(1-Naphthyl)piperazine (1-NPZ) has shown promising effects by inhibiting UV radiation-induced immunosuppression. Ultradeformable vesicles are recent advantageous systems capable of improving the (trans)dermal drug delivery. The aim of this study was to investigate 1-NPZ-loaded transethosomes (NPZ-TE) and 1-NPZ-loaded vesicles containing dimethyl sulfoxide (NPZ-DM) as novel delivery nanosystems, and to uncover their chemopreventive effect against UV-induced acute inflammation. Their physicochemical properties were evaluated as follows: vesicles size and zeta potential by dynamic and electrophoretic light scattering, respectively; vesicle deformability by pressure driven transport; rheological behavior by measuring viscosity and I-NPZ entrapment yield by HPLC. In vitro topical delivery studies were performed in order to evaluate the permeation profile of both formulations, whereas in vivo studies sought to assess the photoprotective effect of the selected formulation on irradiated hairless mice by measuring myeloperoxidase activity and the secretion of proinflammatory cytokines. Either NPZ-TE or NPZ-DM exhibited positive results in terms of physicochemical properties. In vitro data revealed an improved permeation of 1-NPZ across pig ear skin, especially by NPZ-DM. In vivo studies demonstrated that NPZ-DM exposure was capable of preventing UVB-induced inflammation and blocking mediators of inflammation in mouse skin. The successful results here obtained encourage us to continue these studies for the management of inflammatory skin conditions that may lead to the development of skin cancers.


Multi-drug resistance profiles and the genetic features of Acinetobacter baumannii isolates from Bolivia

Bruno Silvester Lopes, Lucia Gallego, Sebastian Giles Becket Amyes
PMID: 23592642   DOI: 10.3855/jidc.2711

Abstract

Acinetobacter baumannii is opportunistic in debilitated hospitalised patients. Because information from some South American countries was previously lacking, this study examined the emergence of multi-resistant A. baumannii in three hospitals in Cochabamba, Bolivia, from 2008 to 2009.
Multiplex PCR was used to identify the main resistance genes in 15 multi-resistant A. baumannii isolates. RT-PCR was used to measure gene expression. The genetic environment of these genes was also analysed by PCR amplification and sequencing. Minimum inhibitory concentrations were determined for key antibiotics and some were determined in the presence of an efflux pump inhibitor, 1-(1-napthylmethyl) piperazine.
Fourteen strains were found to be multi-resistant. Each strain was found to have the blaOXA-58 gene with the ISAba3-like element upstream, responsible for over-expression of the latter and subsequent carbapenem resistance. Similarly, ISAba1, upstream of the blaADC gene caused over-expression of the latter and cephalosporin resistance; mutations in the gyrA(Ser83 to Leu) and parC (Ser-80 to Phe) genes were commensurate with fluoroquinolone resistance. In addition, the adeA, adeB efflux genes were over-expressed. All 15 isolates were positive for at least two aminoglycoside resistance genes.
This is one of the first reports analyzing the multi-drug resistance profile of A. baumannii strains isolated in Bolivia and shows that the over-expression of theblaOXA-58, blaADC and efflux genes together with aminoglycoside modifying enzymes and mutations in DNA topoisomerases are responsible for the multi-resistance of the bacteria and the subsequent difficulty in treating infections caused by them.


Increased serotonergic functions following adminstration of 1-(1-naphthyl) piperazine in propranolol injected rats

Tahira Perveen, Roomana Rafiq, Saida Haider, Darakhshan J Haleem
PMID: 16935825   DOI:

Abstract

Propranolol a beta adrenergic antagonist, binds with 5-HT1 receptor. 1-(1-naphthyl) piperazine (1-NP) a derivative of quipazine has serotonin antagonist activity at 5-HT2 and agonist activity at 5-HT1 site. In the present study neurochemical and behavioral effects of 1-NP was monitored in saline and propranolol injected rats. 1NP increased locomotor activity in saline as well as in propranolol injected rats. Administration of propranolol also increased locomotor activity and these increases were more enhanced following 1-NP administration. Levels of 5-HT were not altered following the administration of 1NP in saline as well as propranolol injected rats. 5-HT turnover however decreased by the administration of propranolol Adminstration of 1NP decreased 5-HT turnover in saline but not in propranolol injected rats.


1-(1-Naphthyl)piperazine as a novel template for 5-HT6 serotonin receptor ligands

Mase Lee, Jagadeesh B Rangisetty, Manik R Pullagurla, Małgorzata Dukat, Vince Setola, Bryan L Roth, Richard A Glennon
PMID: 15745826   DOI: 10.1016/j.bmcl.2005.01.031

Abstract

4-Sulfonyl analogs of 1-(1-naphthyl)piperazine bind at human 5-HT6 receptors and represent a novel class of human 5-HT6 receptor ligands.


1-(1-naphthyl)-piperazine, a mixed 5-HT1A and 5-HT2A/2C receptor ligand, elicits an anxiolytic-like effect in the open-field test without changes in 5-HT metabolism

K Pruus, R Rudisaar, A Vaarmann, V Matto, L Allikmets
PMID: 12087877   DOI: 10.1358/mf.2002.24.3.802300

Abstract

The effects of acute 1-(1-naphthyl)-piperazine (1-NP, 2 mg/kg i.p.) on rat open-field and social interaction behaviors were studied followed by postmortem and in vivo microdialysis measurement of serotonin (5-HT) and 5-hydroxyidolacetic acid (5-HIAA) content. 1-NP treatment elicited an anxiolytic-like effect in the open-field test, which was not modified by citalopram (5 mg/kg i.p.) challenge. A statistically insignificant tendency toward prolongation of the social interaction time was also found. The only significant change in the postmortem experiment was found in the striatum: 5-HIAA content was reduced after combined 1-NP plus citalopram treatment. Using the in vivo microdialysis technique, no difference in the 5-HT or 5-HIAA output between the treatment groups was found in the frontal cortex of anaesthetized rats. Our present study demonstrates the anxiolytic-like properties of 1-NP in the open-field test, but this effect is irrelevant to changes in 5-HT metabolism.


Pre- and postsynaptic responses to 1-(1-naphthylpiperazine) following adaptation to stress in rats

Darakhshan J Haleem, Zafar S Saify, Sonia Siddiqui, Farhat Batool, Mohammad A Haleem
PMID: 11853106   DOI: 10.1016/s0278-5846(01)00240-8

Abstract

In view of a role of pre- and postsynaptic serotonin (5-hydroxytryptamine; 5-HT) receptors in adaptation to stress, effects of 1-(1-naphthylpiperazine) (1-NP) were compared in unrestrained and repeatedly restrained adapted rats. In the first part of the study, effects of various doses (1.0-15 mg/kg ip) of 1-NP were monitored on brain 5-HT metabolism (presynaptic response) and on the activity (postsynaptic response) of rats in an activity cage to which the rats were habituated before the drug administration. The drug injected at doses of 2.5-15.0 mg/kg increased motor activity and decreased brain 5-hydroxyindoleacetic acid (5-HIAA) concentration in a dose-dependent manner. In the second part of the study, rats were restrained on wire grids 2 h/day for 5 days. First-day episode of 2-h restraint decreased 24-h cumulative food intake, water intake and growth rate. The decreases attenuated following second-, third- and fourth-day episodes of 2-h restraint were not observed following fifth-day episode of 2-h restraint stress, suggesting adaptation to the stress schedule has occurred. Serotonergic and motor responses to 1-NP in unrestrained and repeatedly restrained adapted rats were compared by injecting the drug at a dose of 5 mg/kg, a dose that above results suggested would not produce maximal effects on 5-HT metabolism or motor activity. Administration of 1-NP at a dose of 5 mg/kg increased motor activity and decreased brain 5-HIAA concentration in unrestrained and repeatedly restrained adapted rats. Increases of motor activity were much greater in repeatedly restrained adapted than unrestrained rats. Decreases of 5-HIAA concentration were comparable in the two groups. The results are discussed in the context of an increase in the effectiveness of postsynaptic 5-HT-1A and 5-HT-1B receptors and a decrease in the effectiveness of presynaptic 5-HT-1A (somatodendritic) and 5-HT-1B (terminal) receptors following adaptation to stress. It is suggested that these changes of receptor responsiveness might help coping with stress demand to produce adaptation to stress.


Dimers of 5HT1 ligands preferentially bind to 5HT1B/1D receptor subtypes

M Perez, C Jorand-Lebrun, P J Pauwels, I Pallard, S Halazy
PMID: 9871775   DOI: 10.1016/s0960-894x(98)00222-4

Abstract

New dimers of known 5HT1 ligands (5HT, 1-NP or 8-OH-DPAT) have been prepared and evaluated at human cloned 5HT1B, 5HT1D and 5HT1A receptors. Binding experiments show that all these dimers have better affinities at 5HT1B/1D receptors than their corresponding monomeric ligands. Studies of inhibition of the forskolin-stimulated c-AMP formation mediated by the human 5HT1B receptor show that hetero-bivalent ligands [combining an agonist (5HT) with an antagonist (1-NP)] behave as partial agonists while the intrinsic activity of bivalent antagonists (combining two 1-NP residues) was found to be spacer dependent. Surprisingly enough, the dimer of 8-OH-DPAT 6 binds to 5HT1A, 5HT1B and 5HT1D receptors with similar high affinity.


5-HT1B receptor antagonist properties of novel arylpiperazide derivatives of 1-naphthylpiperazine

C Jorand-Lebrun, P J Pauwels, C Palmier, C Moret, P Chopin, M Perez, M Marien, S Halazy
PMID: 9397179   DOI: 10.1021/jm9703552

Abstract

A new series of arylpiperazide derivatives of 1-naphthylpiperazine of general formula 4 has been prepared and evaluated as 5-HT1B antagonists. Binding experiments at cloned human 5-HT1A, 5-HT1B, and 5-HT1D receptors show that these derivatives are potent and selective ligands for 5-HT1B/1D subtypes with increased binding selectivity versus the 5-HT1A receptor when compared to 1-naphthylpiperazine (1-NP). Studies of inhibition of the forskolin-stimulated cAMP formation mediated by the human 5-HT1B receptor demonstrate that the nature of the arylpiperazide substituent modulates the intrinsic activity of these 1-NP derivatives. Among them, 2-[[8-(4-methylpiperazin-1-yl)naphthalen-2-yl]oxy] -1-(4-o-tolylpiperazin-1-yl)ethanone (4a) was identified as a potent neutral 5-HT1B antagonist able to antagonize the inhibition of 5-HT release induced by 5-CT (5-carbamoyltryptamine) in guinea pig hypothalamus slices. Moreover, 4a was found to potently antagonize the hypothermia induced by a selective 5-HT1B/1D agonist in vivo in the guinea pig following oral administration (ED50 = 0.13 mg/kg).


Agents that reverse UV-Induced immune suppression and photocarcinogenesis affect DNA repair

Coimbatore S Sreevidya, Atsushi Fukunaga, Noor M Khaskhely, Taro Masaki, Ryusuke Ono, Chikako Nishigori, Stephen E Ullrich
PMID: 19829299   DOI: 10.1038/jid.2009.329

Abstract

UV exposure induces skin cancer, in part, by inducing immune suppression. Repairing DNA damage, neutralizing the activity of cis-urocanic acid, and reversing oxidative stress abrogate UV-induced immune suppression and skin cancer induction, suggesting that DNA, UCA, and lipid photo-oxidation serve as UV photoreceptors. What is not clear is whether signaling through each of these different photoreceptors activates independent pathways to induce biological effects or whether there is a common checkpoint where these pathways converge. Here, we show that agents known to reverse photocarcinogenesis and photoimmune suppression, such as platelet-activating factor (PAF) and serotonin (5-HT) receptor antagonists, regulate DNA repair. Pyrimidine dimer repair was accelerated in UV-irradiated mice injected with PAF and 5-HT receptor antagonists. Nucleotide excision repair (NER), as measured by unscheduled DNA synthesis, was accelerated by PAF and 5-HT receptor antagonists. Injecting PAF and 5-HT receptor antagonists into UV-irradiated Xeroderma pigmentosum complementation group A-deficient mice, which lack the enzymes responsible for NER, did not accelerate photoproduct repair. Similarly, UV-induced formation of 8-oxo-deoxyguanosine was reduced by PAF and 5-HT receptor antagonists. We conclude that PAF and 5-HT receptor antagonists accelerate DNA repair caused by UV radiation, which prevents immune suppression and interferes with photocarcinogenesis.


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